4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS/c1-8-11(21-18-15-8)12(20)14-5-9-7-19(17-16-9)10-3-2-4-13-6-10/h2-4,6-7H,5H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTRWEPNSPQLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Triazole Moiety: The 1,2,3-triazole ring is often introduced via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This step involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Coupling with Pyridine Derivative: The pyridine moiety is typically introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Final Coupling and Functionalization: The final step involves coupling the triazole-thiadiazole intermediate with a carboxamide group, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiadiazole ring, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the triazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological research.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways involved in disease processes is of particular interest.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, thereby modulating their activity. Specific pathways affected by this compound include those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3p in are pyrazole-carboxamide derivatives with aryl substituents. Key comparisons include:
- Structural Similarities : Both the target compound and 3a–3p utilize carboxamide linkers, but the target replaces pyrazole with thiadiazole and triazole rings.
- Synthetic Yields : Yields for 3a–3p range from 62% to 71%, achieved via EDCI/HOBt-mediated coupling in DMF . The target compound’s synthesis likely follows analogous coupling methods, though steric or electronic effects from its triazole-thiadiazole system may influence efficiency.
- Melting Points : Derivatives with electron-withdrawing substituents (e.g., 3b: 171–172°C, 3d: 181–183°C) exhibit higher melting points than those with electron-donating groups (3c: 123–125°C), suggesting enhanced crystallinity from polar substituents . The target’s thiadiazole-triazole system may similarly increase melting points due to rigidity and polarity.
- Spectral Data : The methyl group in 3a–3p resonates at δ ~2.66 ppm in ¹H-NMR, comparable to the target’s 4-methyl-thiadiazole moiety. Aromatic protons in pyridine (δ ~8.12 ppm) align with the target’s pyridin-3-yl group .
Thiazole Carboxamide Analogs ()
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides share a pyridine-thiazole-carboxamide framework. Key distinctions:
- Synthetic Routes : Thiazole analogs are synthesized via nitrile cyclization and amine coupling, whereas the target compound may require Cu-catalyzed azide-alkyne cyclization (CuAAC) for triazole formation .
- Biological Implications : Thiazole derivatives in were evaluated for bioactivity (statistical significance: p<0.05), though specifics are unavailable. The target’s triazole-thiadiazole system could improve target affinity due to additional hydrogen-bonding sites .
Biological Activity
4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a compound that combines the structural features of thiadiazole and triazole, both of which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Structural Overview
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₃N₇O
- Molecular Weight : 295.30 g/mol
The biological activity of thiadiazole and triazole derivatives is often attributed to their ability to interact with various biological targets. The thiadiazole ring system is known for its role in:
- Inhibiting key enzymes involved in cancer progression.
- Exhibiting antimicrobial properties.
The triazole moiety contributes to:
- Antifungal and antibacterial activities.
- Potential interactions with DNA and RNA synthesis pathways.
Antitumor Activity
Research indicates that compounds containing the thiadiazole nucleus have shown promising antitumor properties. For instance:
- In vitro studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines such as HepG2 (liver cancer) and A-549 (lung cancer) cells .
A summary table of relevant studies is presented below:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| HepG2 | 15.5 | DNA synthesis inhibition | |
| A-549 | 12.0 | Apoptosis induction |
Antimicrobial Activity
Thiadiazole derivatives have been noted for their broad-spectrum antimicrobial effects:
- Compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.
A comparative analysis of antimicrobial activity is shown in the following table:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-methyl-N-(...) | E. coli | 18 |
| 4-methyl-N-(...) | S. aureus | 20 |
Additional Biological Activities
Thiadiazoles are also associated with several other pharmacological effects:
- Anti-inflammatory : Some studies have reported significant anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Antiviral : Preliminary findings suggest potential antiviral activity against HIV strains, although further research is needed to establish efficacy .
Study on Antitumor Effects
In a recent study, a series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that the incorporation of the pyridine moiety significantly enhanced the antitumor activity through dual mechanisms: inhibiting cell cycle progression and inducing apoptosis.
Study on Antimicrobial Properties
Another case study focused on evaluating the antimicrobial efficacy of the compound against common pathogens. The results demonstrated that the compound exhibited a higher zone of inhibition compared to standard antibiotics, indicating its potential as a new antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide?
- Answer : The compound can be synthesized via a multi-step approach:
Click Chemistry (CuAAC) : Copper(I)-catalyzed azide-alkyne cycloaddition to form the 1,2,3-triazole core. This method is favored for regioselectivity and high yields under mild conditions (e.g., CuI in DMF at 60°C) .
Thiadiazole Formation : Reacting 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with the triazole intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Key Considerations : Solvent choice (e.g., DMF or acetonitrile), temperature control (~0–60°C), and purification via column chromatography .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Answer :
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the triazole and thiadiazole moieties. Aromatic protons in pyridin-3-yl and thiadiazole rings show distinct splitting patterns .
- X-ray Crystallography : Use SHELXL for structure refinement. Ensure high-resolution data collection (e.g., synchrotron sources) to resolve potential disorder in the triazole-thiadiazole junction .
- Mass Spectrometry : HRMS (ESI-TOF) to validate molecular weight and purity .
Q. How can researchers design initial biological activity screens for this compound?
- Answer :
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays and antimicrobial activity using disk diffusion (e.g., E. coli, S. aureus) .
- Target Prioritization : Focus on kinases or enzymes with known sensitivity to triazole/thiadiazole hybrids (e.g., EGFR, COX-2) .
- Controls : Include structurally related analogs (e.g., pyrazole-thiadiazole derivatives) to assess SAR .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?
- Answer :
- Refinement Software : Use SHELXL’s restraints (e.g., DFIX, FLAT) to handle disordered regions. Compare with high-resolution datasets (≤1.0 Å) to validate bond lengths .
- Validation Tools : Employ PLATON’s ADDSYM to check for missed symmetry and CCDC Mercury to compare with analogous structures .
- Case Example : If the triazole-thiadiazole junction shows disorder, apply partial occupancy modeling or multi-conformer refinement .
Q. What strategies optimize synthetic yield when scaling up the CuAAC reaction?
- Answer :
- Catalyst Optimization : Use CuI (5 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) to prevent Cu precipitation and enhance regioselectivity .
- Solvent Effects : Switch to DMF:HO (3:1) for improved solubility of azide/alkyne precursors.
- Workflow : Employ flow chemistry for continuous processing, reducing reaction time from hours to minutes .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17). Prioritize hydrogen bonding between the carboxamide group and kinase active sites .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Contradiction Handling : If experimental IC values conflict with docking scores, validate via mutagenesis (e.g., alanine scanning of predicted binding residues) .
Q. What experimental approaches address discrepancies in biological activity data across studies?
- Answer :
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays and NCI-60 panel protocols for cytotoxicity screening to minimize inter-lab variability .
- Meta-Analysis : Use PubChem BioActivity data to compare results with structurally similar compounds (e.g., pyridinyl-triazole derivatives) .
- Mechanistic Follow-Up : Perform transcriptomics (RNA-seq) on treated cells to identify differentially expressed pathways, resolving whether activity stems from direct target engagement or secondary effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
